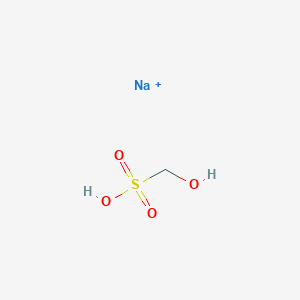
Sodium hydroxymethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium hydroxymethanesulfonate is a chemical compound with the molecular formula CH₃NaO₄SThis compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .
作用機序
- Sodium hydroxymethanesulfonate undergoes decomposition in aqueous solution. It decomposes in three stages:
Mode of Action
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate can be synthesized through the reaction of sodium dithionite with formaldehyde in an aqueous solution. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is typically carried out at room temperature and results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium bisulfite with formaldehyde under controlled conditions. The reaction is conducted in a reactor where the temperature and pH are carefully monitored to ensure optimal yield and purity of the product .
化学反応の分析
Types of Reactions: Sodium hydroxymethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Reactions: this compound is used with α-keto esters and α-keto amides under mild conditions to achieve chemoselective reductions.
Substitution Reactions: It reacts with alkyl halides and disulfides to form aryl alkyl sulfides under metal-free and strong-base-free conditions.
Major Products:
Reduction Products: α-Hydroxy esters and α-hydroxy amides.
Substitution Products: Aryl alkyl sulfides.
科学的研究の応用
Sodium hydroxymethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a reagent for the preparation of sulfones.
Biology: It is employed in the study of reactive oxygen species and their role in biological systems.
Medicine: Research has explored its potential use in drug development due to its reducing properties.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in dyeing processes.
類似化合物との比較
- Sodium formaldehyde sulfoxylate
- Sodium dithionite
- Sodium bisulfite
Comparison: Sodium hydroxymethanesulfonate is unique due to its stability in aqueous solutions and its ability to act as both a reducing agent and a reagent for the preparation of sulfones. Unlike sodium dithionite, which is highly sensitive to oxygen, this compound is more stable and easier to handle .
特性
CAS番号 |
870-72-4 |
|---|---|
分子式 |
CH4NaO4S |
分子量 |
135.10 g/mol |
IUPAC名 |
sodium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5); |
InChIキー |
VKJQZSSBQZSTIM-UHFFFAOYSA-N |
SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
異性体SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C(O)S(=O)(=O)O.[Na] |
沸点 |
Decomposes |
Color/Form |
White solid |
Key on ui other cas no. |
870-72-4 |
物理的記述 |
DryPowder; Liquid |
ピクトグラム |
Irritant |
関連するCAS |
75-92-3 (Parent) |
溶解性 |
Soluble in water Soluble in methanol ... ethanol. |
同義語 |
formaldehyde bisulfite formaldehyde bisulfite, monopotassium salt formaldehyde bisulfite, monosodium salt formaldehyde sodium bisulfite hydroxymethanesulfonate, sodium salt hydroxymethanesulfonic acid hydroxymethylsulfonate hydroxymethylsulphonate sodium hydroxymethanesulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















